molecular formula C18H20N4O B5979258 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5979258
M. Wt: 308.4 g/mol
InChI Key: YJTJLGUPVXWIOF-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . The molecule also contains morpholinyl and phenyl substituents .

Mechanism of Action

Target of Action

The primary target of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation . The compound’s cytotoxic activities have been observed in various cell lines, including MCF-7, HCT-116, and HepG-2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest . This can result in the inhibition of tumor cell proliferation, making this compound a potential candidate for cancer treatment .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it has been observed to induce apoptosis within HCT cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a process that may be involved in the compound’s synthesis . Furthermore, the presence of electron-withdrawing groups can facilitate the opening of the ring, a key step in the compound’s interaction with its target . .

Advantages and Limitations for Lab Experiments

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Moreover, this compound has been shown to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug development. However, this compound also has some limitations. For instance, this compound is relatively unstable and can degrade over time. Moreover, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections, should be explored in more detail. Moreover, the development of more stable and soluble analogs of this compound could improve its efficacy and bioavailability. Finally, the use of this compound in combination with other drugs or therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a pyrazolopyrimidine derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of this compound involves the reaction between 4-morpholinyl-2-phenylhydrazine and 3,5-dimethylpyrazole-1-carboxaldehyde in the presence of an acid catalyst. This compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways. This compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, including the elucidation of its mechanism of action and the exploration of its therapeutic potential for various diseases.

Synthesis Methods

The synthesis of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves the reaction between 4-morpholinyl-2-phenylhydrazine and 3,5-dimethylpyrazole-1-carboxaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been found to have anti-viral activity against various viruses, including HIV-1, HCV, and influenza virus.

Biochemical Analysis

Biochemical Properties

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes and proteins, including kinases and phosphatases. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can interact with various signaling proteins, influencing pathways such as the MAPK/ERK pathway .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has demonstrated the ability to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, it affects cell signaling pathways such as the PI3K/Akt pathway, leading to altered cellular proliferation and survival . The compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can affect overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of target enzymes, leading to inhibition or activation. For example, its inhibition of CDKs is achieved by binding to the ATP-binding site, preventing ATP from accessing the enzyme and thus halting its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, although it may undergo degradation under extreme pH or temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . In vitro studies have demonstrated that its effects on cell proliferation and apoptosis can be observed within hours of treatment and can last for several days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, it can be distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Additionally, binding to plasma proteins can affect its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .

properties

IUPAC Name

4-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-12-16(21-8-10-23-11-9-21)22-18(19-13)14(2)17(20-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTJLGUPVXWIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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